molecular formula C16H25NO2 B009786 4-Propoxy-3,5-dipropylbenzamide CAS No. 100243-37-6

4-Propoxy-3,5-dipropylbenzamide

Cat. No.: B009786
CAS No.: 100243-37-6
M. Wt: 263.37 g/mol
InChI Key: NRCVQALKJYLUTK-UHFFFAOYSA-N
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Description

4-Propoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position and propyl groups (-CH₂CH₂CH₃) at the 3- and 5-positions of the benzene ring. The amide functional group (-CONH₂) at the 1-position distinguishes it from ester or carboxylic acid analogs.

Properties

CAS No.

100243-37-6

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-propoxy-3,5-dipropylbenzamide

InChI

InChI=1S/C16H25NO2/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H2,17,18)

InChI Key

NRCVQALKJYLUTK-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N

Canonical SMILES

CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)N

Other CAS No.

100243-37-6

Synonyms

3,5-Dipropyl-4-propoxybenzamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Propoxy-3,5-dipropylbenzamide but differ in substituents, leading to distinct physicochemical and functional properties:

a) Methyl 4-Propoxy-3,5-dichlorobenzoate (4g)
  • Structure : Propoxy group at the 4-position, chlorine atoms at 3- and 5-positions, and a methyl ester (-COOCH₃) at the 1-position.
  • Key Differences :
    • Chlorine substituents (electron-withdrawing) vs. propyl groups (electron-donating) influence electronic properties and reactivity.
    • Ester group vs. amide group alters solubility and stability.
  • Synthesis : Synthesized from 4-hydroxy-3,5-dichlorobenzoic acid using K₂CO₃ and iodopropane in DMF, yielding 78% as a yellow-brown oil .
b) 4-Propoxy-3,5-dichlorobenzoic Acid (5g)
  • Structure : Propoxy and chlorine substituents at 4-, 3-, and 5-positions, with a carboxylic acid (-COOH) group.
  • Key Differences :
    • Carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the amide.
    • Higher melting point (125–126°C) due to crystalline stability .
c) N,N-Dimethyl-4-prop-2-enoxy-3,5-dipropylbenzamide
  • Structure : Allyloxy (-OCH₂CH=CH₂) group at the 4-position and dimethylamide (-CON(CH₃)₂) at the 1-position.
  • Dimethylamide reduces hydrogen-bonding capacity compared to the primary amide.
  • Applications : Industrial use only, with restricted handling guidelines .
d) 4-Methallyloxy-3,5-dipropylbenzamide
  • Structure : Methallyloxy (-OCH₂C(CH₃)=CH₂) at the 4-position.
  • Key Differences :
    • Methallyl substituent increases steric bulk and thermal stability compared to propoxy.
    • CAS 7192-67-8 and InChIKey UCYYFROZGKATCS-UHFFFAOYSA-N indicate distinct stereoelectronic properties .

Functional and Application Differences

  • Electrophilic Reactivity :
    • Chlorinated analogs (4g, 5g) are more reactive in electrophilic substitution due to electron-withdrawing Cl atoms, whereas propyl groups in this compound may favor nucleophilic reactions .
  • Biological Activity: Caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) shares a benzene core but exhibits antioxidant properties due to phenolic groups, unlike the amide derivatives . The primary amide in this compound may enhance bioavailability compared to ester or dimethylamide analogs.

Physicochemical Properties

Property This compound (Predicted) Methyl 4-propoxy-3,5-dichlorobenzoate 4-Methallyloxy-3,5-dipropylbenzamide
Melting Point ~100–120°C (estimated) Oil (liquid at RT) Likely solid
Solubility Moderate in polar solvents High in organic solvents Low in water
Stability Stable under inert conditions Hydrolyzes to acid Thermally stable

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